

# Fentrazamide: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity

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## Compound of Interest

Compound Name: Fentrazamide

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## Abstract

**Fentrazamide** is a tetrazolinone herbicide notable for its efficacy in controlling a range of problematic weeds in rice cultivation. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and plant growth. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **fentrazamide**. Detailed experimental protocols for the characterization of this compound are also presented, alongside visual representations of its mechanism of action and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

## Chemical Identity and Structure

**Fentrazamide** is chemically identified as 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide.[1] Its molecular structure consists of a central tetrazolinone ring substituted with a 2-chlorophenyl group, and an N-cyclohexyl-N-ethyl-carboxamide moiety.

Table 1: Chemical Identifiers of **Fentrazamide**

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide[1]  |
| CAS Number        | 158237-07-1[1]   |
| Molecular Formula | C <sub>16</sub> H <sub>20</sub> ClN <sub>5</sub> O <sub>2</sub> [1]  |
| Molecular Weight  | 349.82 g/mol [1]   |
| SMILES            | CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl  |
| InChI             | InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3 |

## Physicochemical Properties

**Fentrazamide** is a colorless crystalline solid. A summary of its key physical and chemical properties is provided in Table 2.

Table 2: Physicochemical Properties of **Fentrazamide**

| Property              | Value   |
|-----------------------|---|
| Melting Point         | 79 °C   |
| Boiling Point         | 434.4 ± 47.0 °C (Predicted)   |
| Density               | 1.30 g/cm <sup>3</sup> at 20 °C                                       |
| Vapor Pressure        | 5 x 10 <sup>-10</sup> hPa at 20 °C; 1 x 10 <sup>-9</sup> hPa at 25 °C |
| Solubility (at 20°C)  |   |
| in Water              | 2.5 mg/L  |
| in n-Heptane          | 20 g/L  |
| in 2-Propanol         | 32 g/L  |
| in Acetone            | >250 g/L  |
| in Xylene             | >250 g/L  |
| Log P (octanol/water) | 3.60 at 20 °C   |

## Herbicidal Mode of Action

**Fentrazamide** is a selective herbicide that acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of various cellular structures, including the cuticle, and are precursors for sphingolipids, which play a crucial role in membrane function and signal transduction. The inhibition of VLCFA synthesis disrupts these vital functions, ultimately leading to the cessation of cell division and plant death.



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**Fentrazamide's** inhibitory effect on VLCFA synthesis.

## Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical and biological properties of **fentrazamide**.

## Determination of Melting Point

The melting point of **fentrazamide** can be determined using the capillary method.

Protocol:

- A small, finely powdered sample of **fentrazamide** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

## Determination of Solubility

The shake-flask method is commonly employed to determine the solubility of **fentrazamide** in various solvents.

Protocol:

- An excess amount of **fentrazamide** is added to a known volume of the solvent in a flask.
- The flask is sealed and agitated at a constant temperature until equilibrium is reached.
- The solution is then filtered to remove any undissolved solid.
- The concentration of **fentrazamide** in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

## Determination of Octanol-Water Partition Coefficient (Log P)

The shake-flask method is also used to determine the Log P value.

Protocol:

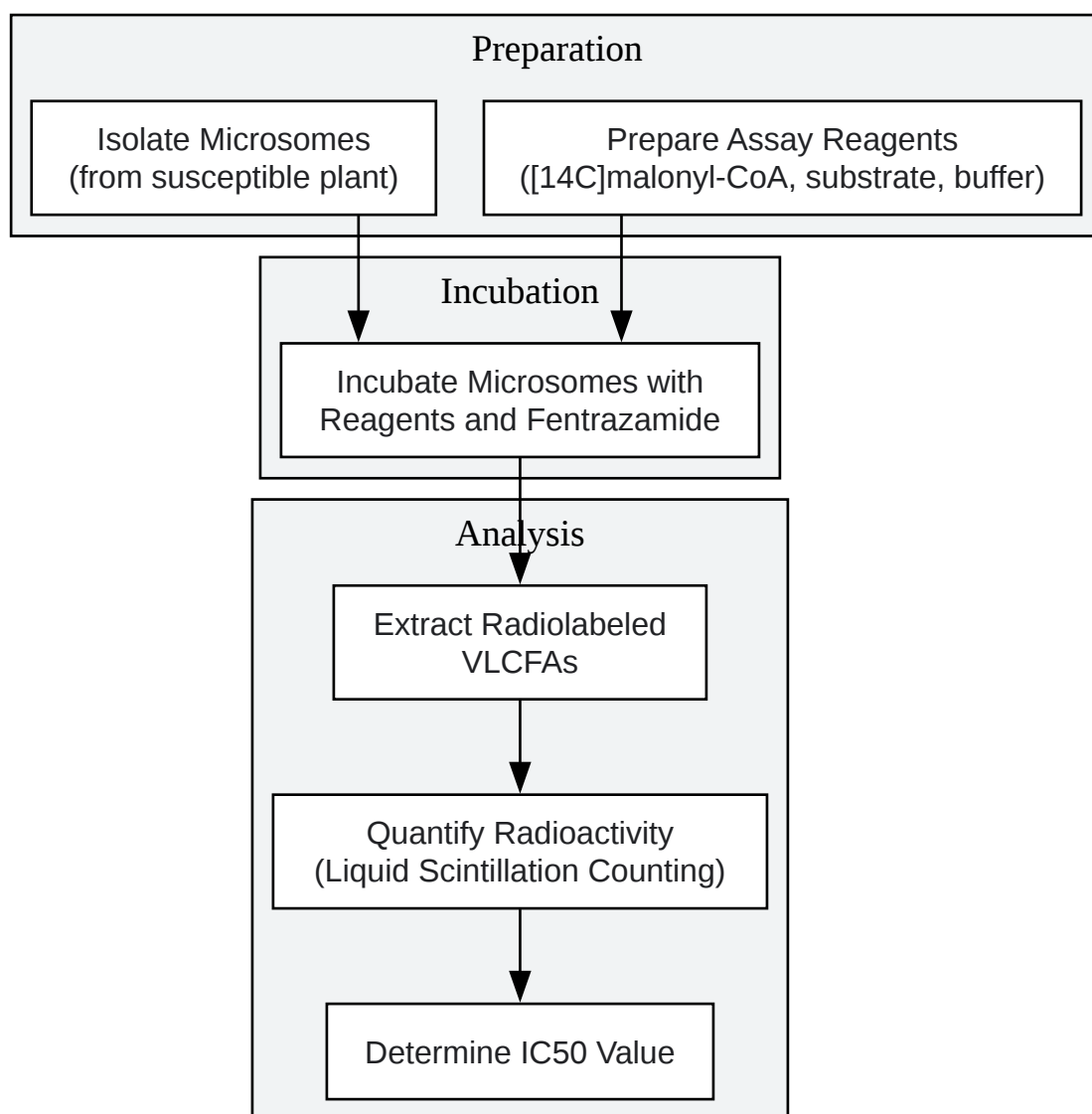
- A known amount of **fentrazamide** is dissolved in a mixture of n-octanol and water.
- The mixture is shaken until equilibrium is achieved, allowing for the partitioning of **fentrazamide** between the two phases.
- The n-octanol and water layers are separated.
- The concentration of **fentrazamide** in each phase is quantified by HPLC.
- The Log P value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

## Assay for Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

The inhibitory effect of **fentrazamide** on VLCFA elongase can be assessed using a cell-free microsomal assay.

Protocol:

- Microsomes are isolated from a susceptible plant species (e.g., *Echinochloa crus-galli*).
- The microsomal fraction is incubated with a radiolabeled precursor for VLCFA synthesis (e.g., [ $^{14}\text{C}$ ]malonyl-CoA) and a fatty acid substrate (e.g., arachidoyl-CoA).
- Various concentrations of **fentrazamide** are added to the reaction mixtures.
- The reaction is allowed to proceed for a defined period and then stopped.
- The radiolabeled VLCFAs are extracted and quantified using liquid scintillation counting.
- The concentration of **fentrazamide** that causes 50% inhibition of VLCFA synthesis ( $\text{IC}_{50}$ ) is determined.



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Workflow for VLCFA elongase inhibition assay.

## Plant Cell Division Assay

The effect of **fentrazamide** on cell division can be observed by treating root tips of a susceptible plant.

Protocol:

- Seedlings of a susceptible plant (e.g., onion, *Allium cepa*) are grown hydroponically.

- The roots are treated with various concentrations of **fentrazamide**.
- After a specific treatment period, the root tips are excised, fixed, and stained with a chromosome-specific stain (e.g., acetocarmine).
- The root tip squashes are observed under a microscope to determine the mitotic index (the proportion of cells undergoing mitosis).
- A reduction in the mitotic index in treated roots compared to the control indicates an inhibition of cell division.

## Conclusion

**Fentrazamide** is a potent herbicide with a well-defined mode of action targeting VLCFA synthesis. The information and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the study and development of herbicides and other agrochemicals. A thorough understanding of its chemical and biological properties is essential for its effective and safe use, as well as for the development of new herbicidal compounds.

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## References

- 1. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
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